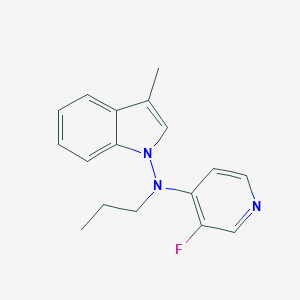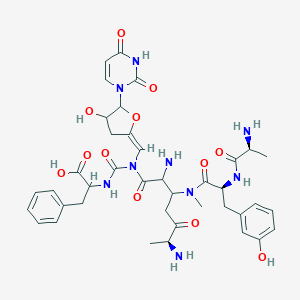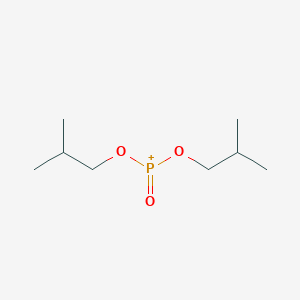
Diisobutylphosphite
Overview
Description
Praeruptorin A is a natural coumarin compound derived from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb. It is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and cardiovascular protective effects .
Mechanism of Action
Target of Action
Diisobutyl Phosphonate, also known as bis(2-methylpropoxy)-oxophosphanium or Diisobutylphosphite, primarily targets osteoclasts . Osteoclasts are cells that resorb bone, thereby playing a critical role in bone remodeling. The compound has a high affinity for bone mineral, particularly hydroxyapatite binding sites on bony surfaces undergoing active resorption .
Mode of Action
Diisobutyl Phosphonate inhibits osteoclastic bone resorption . It attaches to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption . When osteoclasts begin to resorb bone impregnated with the compound, the released Diisobutyl Phosphonate impairs the osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . It also reduces osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Biochemical Pathways
The biochemical pathways affected by Diisobutyl Phosphonate involve the mevalonate pathway . This pathway generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins essential for osteoclast function . The compound inhibits the enzyme farnesyl pyrophosphate synthase (FPPS) in osteoclasts, which is a key enzyme in this pathway .
Pharmacokinetics
It’s known that phosphonates, in general, have a high affinity for calcium ions, leading to their rapid clearance from the circulation and targeting of hydroxyapatite bone mineral surfaces at sites of active bone remodeling .
Result of Action
The result of Diisobutyl Phosphonate’s action is the inhibition of bone resorption, leading to a decrease in osteoclast activity . This can have beneficial effects in conditions characterized by excessive bone resorption, such as osteoporosis, metastatic bone disease, and Paget’s disease .
Biochemical Analysis
Biochemical Properties
Diisobutyl Phosphonate can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This interaction with enzymes and other biomolecules makes Diisobutyl Phosphonate a potential lead compound for the development of a variety of drugs .
Cellular Effects
Given its ability to mimic phosphates and carboxylates of biological molecules, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Diisobutyl Phosphonate involves its interaction with the C–P bond. All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond .
Metabolic Pathways
Diisobutyl Phosphonate is involved in the metabolic pathways where the key step is the intramolecular rearrangement of phosphoenolpyruvate to phosphonopyruvate . It interacts with enzymes such as PEP phosphomutase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Praeruptorin A can be synthesized through various chemical routes. One common method involves the esterification of cis-khellactone with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, Praeruptorin A is often extracted from the dried roots of Peucedanum praeruptorum Dunn. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps like chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Praeruptorin A undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Praeruptorin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying coumarin derivatives and their reactions.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential in treating cardiovascular diseases, cancer, and inflammatory conditions
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
Praeruptorin B: Another coumarin derivative with similar pharmacological activities.
Peucedanocoumarin I, II, III: Compounds with structural similarities and comparable bioactivities.
Uniqueness
Praeruptorin A is unique due to its specific molecular structure, which allows it to interact with multiple targets and pathways. Its ability to inhibit calcium influx and NF-κB activation distinguishes it from other similar compounds .
Properties
IUPAC Name |
bis(2-methylpropoxy)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKOILOWXGLVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO[P+](=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922806 | |
| Record name | Bis(2-methylpropyl) phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-24-8 | |
| Record name | Diisobutylphosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOBUTYL PHOSPHONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-methylpropyl) phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)

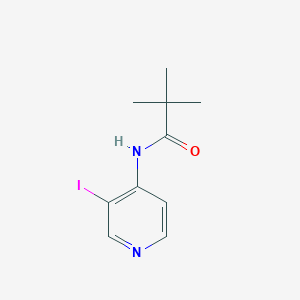

![(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid](/img/structure/B49159.png)
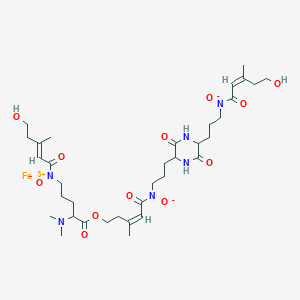
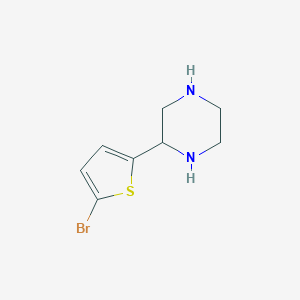
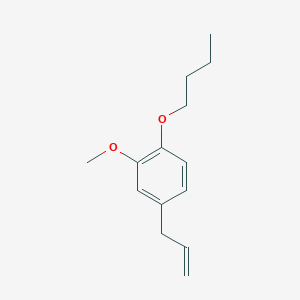
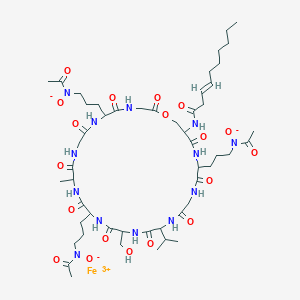
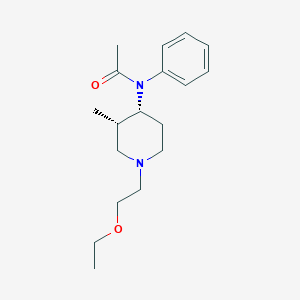
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)

